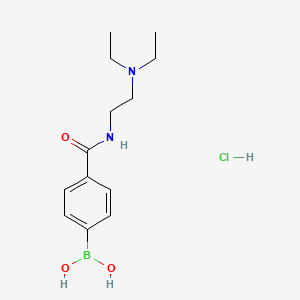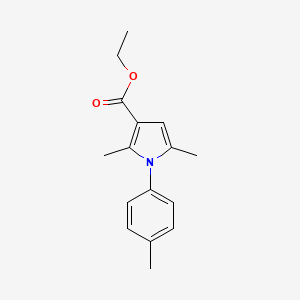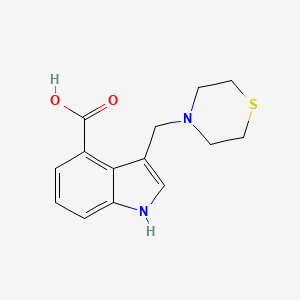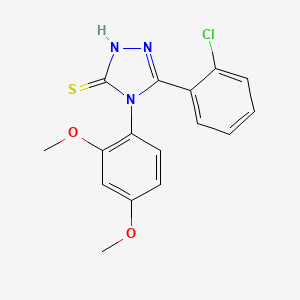
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
描述
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with a unique structure that includes a diethylaminoethyl carbamoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with diethylaminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The diethylaminoethyl carbamoyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins .
相似化合物的比较
Similar Compounds
- (4-((Dimethylamino)methyl)phenyl)boronic acid
- (2-(4-Fluorophenoxy)phenyl)boronic acid
- (2-(N,N-Dimethylamino)pyridine-5-boronic acid dihydrochloride)
Uniqueness
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the boronic acid and diethylaminoethyl carbamoyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
IUPAC Name |
[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYCSVUEHAFRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657297 | |
| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-46-8 | |
| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)
![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)

![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)

